Negligible 5-Lipoxygenase (5-LOX) Inhibition: A Clean Negative Profile vs. Active Leukotriene Modulators
Methyl 4-hydroxy-6-phenylhex-2-enoate was tested against human recombinant 5-LOX and showed no meaningful inhibition (IC50 > 10,000 nM), marking it as essentially inactive on this target [1]. This contrasts sharply with potent 5-LOX inhibitors such as zileuton (IC50 ~ 500 nM) and with structurally related leukotriene biosynthesis inhibitors bearing optimized warheads. The lack of 5-LOX activity suggests this compound can serve as a negative control in assay development or as a scaffold for further optimization without confounding polypharmacology at 5-LOX.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition activity |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton (approved 5-LOX inhibitor): IC50 ~ 500 nM (literature value) |
| Quantified Difference | >20-fold lower potency |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
For researchers screening for 5-LOX modulators, this compound offers a validated negative-control chemotype, eliminating false-positive contributions from off-target 5-LOX activity.
- [1] BindingDB. BDBM50591538: Methyl 4-hydroxy-6-phenylhex-2-enoate. IC50 > 1.00E4 nM for human recombinant 5-LOX. View Source
